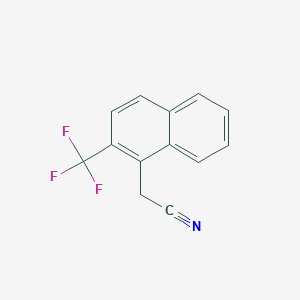

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile

CAS No.:

Cat. No.: VC15946321

Molecular Formula: C13H8F3N

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F3N |

|---|---|

| Molecular Weight | 235.20 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)naphthalen-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H8F3N/c14-13(15,16)12-6-5-9-3-1-2-4-10(9)11(12)7-8-17/h1-6H,7H2 |

| Standard InChI Key | MFUXFOUZMNXDGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2CC#N)C(F)(F)F |

Introduction

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is an organic compound that features a naphthalene structure substituted with a trifluoromethyl group and an acetonitrile moiety. This compound is of particular interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and material science.

Key Characteristics:

-

Molecular Formula: C13H8F3N

-

Classification: Aromatic nitrile, specifically a trifluoromethyl-substituted aromatic compound.

Chemical Reactions:

-

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, which can be enhanced by using strong bases to increase nucleophilicity at the nitrile carbon.

-

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids or amides.

Potential Applications

2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is studied for its potential applications in pharmaceuticals and material science. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.

Applications in Pharmaceuticals:

-

Drug Synthesis: The compound can serve as a building block for synthesizing pharmaceuticals due to its reactive functional groups.

-

Biological Activity: The trifluoromethyl group often enhances the biological activity of compounds by increasing their lipophilicity and metabolic stability.

Applications in Material Science:

-

Organic Electronics: The compound's aromatic structure and fluorinated substituent make it suitable for applications in organic electronics, such as OLEDs or organic photovoltaics.

Physical and Chemical Data

The following table summarizes some key physical and chemical properties of 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H8F3N | |

| Molecular Weight | 235.20 g/mol | |

| XLogP3-AA | 3.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 |

Research Findings and Future Directions

Research on 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile is ongoing, focusing on optimizing its synthesis and exploring its applications. Future studies may delve into the compound's biological activity and its potential as a precursor for novel pharmaceuticals or materials.

Future Research Directions:

-

Biological Activity Studies: Investigating the compound's biological effects and potential therapeutic applications.

-

Material Science Applications: Exploring its use in organic electronics and other material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume